chemical structure and properties of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
chemical structure and properties of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Structural and Mechanistic Profiling of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol: A Next-Generation Nitroheterocyclic Prodrug Scaffold
Executive Summary
The relentless progression of drug-resistant pathogens has necessitated the development of novel antimicrobial and antiparasitic pharmacophores. Among these, the 3-nitroimidazo[1,2-a]pyridine class has emerged as a highly potent, non-genotoxic scaffold targeting kinetoplastid parasites (e.g., Leishmania spp., Trypanosoma spp.) and Mycobacterium tuberculosis[1].
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1086376-77-3) represents a critical building block and active pharmacophore within this family[2]. By combining a bioreducible nitro group, a halogenated pyridine ring for metabolic stability, and a hydroxymethyl group for enhanced aqueous solubility, this compound serves as an ideal prodrug candidate. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic pharmacology, and validated synthetic methodologies.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol is meticulously tuned for pharmacokinetic efficacy.
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The Imidazo[1,2-a]pyridine Core: Provides a rigid, planar, and lipophilic backbone that readily intercalates into biological membranes.
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The 3-Nitro Group: Acts as the mechanistic "warhead." It is an obligate prodrug trigger that requires bioactivation by pathogen-specific enzymes[3].
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The 6-Bromo Substituent: Halogenation at the 6-position sterically blocks cytochrome P450-mediated oxidation, significantly improving the molecule's microsomal half-life.
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The 2-Hydroxymethyl Group: Introduces a hydrogen bond donor, lowering the overall lipophilicity (LogP) to prevent non-specific protein binding and improving thermodynamic aqueous solubility[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Experimental/Predictive Significance |
| CAS Number | 1086376-77-3 | Unique identifier for regulatory tracking and sourcing[2]. |
| Molecular Formula | C8H6BrN3O3 | Defines exact mass (272.06 g/mol )[2]. |
| LogP (Estimated) | 1.8 - 2.2 | Indicates favorable lipophilicity for membrane permeation without excessive lipid trapping. |
| H-Bond Donors | 1 (-OH) | Facilitates target binding via hydrogen bonding; improves solubility. |
| H-Bond Acceptors | 5 (N, O) | Enhances aqueous interaction compared to unsubstituted analogs. |
| Topological Polar Surface Area (TPSA) | ~88 Ų | Predicts excellent cellular permeability; optimal for avoiding unintended CNS toxicity. |
Mechanistic Pharmacology: The Prodrug Bioactivation Paradigm
Unlike traditional antibiotics that inhibit specific cellular machinery directly, 3-nitroimidazo[1,2-a]pyridines are prodrugs . They exhibit selective toxicity because their bioactivation relies on Type 1 Nitroreductases (NTR1) in parasites or the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis—enzymes that are entirely absent in mammalian cells[1].
The Causality of Cell Death:
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Binding & Reduction: The pathogen's NTR1 enzyme catalyzes a two-electron reduction of the 3-nitro group.
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Reactive Intermediates: This reduction generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) species.
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Electrophilic Attack: These intermediates act as potent electrophiles, forming covalent adducts with parasitic DNA and essential proteins, inducing catastrophic oxidative stress and rapid apoptosis/necrosis[3].
Synthetic Methodology & Workflow
To ensure high scientific integrity and reproducibility, the synthesis of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol is executed via a highly validated three-step protocol. As an Application Scientist, I emphasize that understanding the thermodynamic and kinetic drivers of each step is paramount to avoiding side reactions[4].
Step 1: Tschitschibabin Condensation
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Objective: Construct the imidazo[1,2-a]pyridine bicyclic core.
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Protocol: Dissolve 5-bromo-2-aminopyridine (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.1 eq) in anhydrous ethanol. Reflux the mixture for 12-16 hours.
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Causality: Ethanol is chosen as a protic solvent to stabilize the highly polar transition states during the initial nucleophilic attack of the pyridine nitrogen onto the α-haloketone. Refluxing provides the activation energy required for the subsequent intramolecular cyclization and dehydration, yielding ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Regioselective Electrophilic Aromatic Nitration
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Objective: Introduce the nitro warhead at the highly nucleophilic 3-position.
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Protocol: Cool a solution of the intermediate in concentrated H₂SO₄ to 0 °C. Slowly add 65% HNO₃ (1.5 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours[4].
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Causality: The imidazo[1,2-a]pyridine core is exceptionally electron-rich at the 3-position due to the +M effect of the bridgehead nitrogen. Performing the reaction at 0 °C suppresses oxidative degradation of the heterocyclic core and prevents over-nitration. The product is ethyl 6-bromo-3-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Step 3: Chemoselective Ester Reduction
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Objective: Reduce the ester to a primary alcohol without reducing the sensitive nitro group.
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Protocol: Dissolve the nitrated ester in a mixture of THF and ethanol. Add anhydrous CaCl₂ (2.0 eq), followed by the portion-wise addition of NaBH₄ (2.0 eq) at 0 °C. Stir for 4 hours.
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Causality: Standard reducing agents like LiAlH₄ or Pd/C hydrogenation will aggressively reduce the 3-nitro group to an amine, destroying the prodrug warhead. The combination of NaBH₄ and CaCl₂ generates calcium borohydride in situ, which is mildly Lewis-acidic. This selectively coordinates to the ester carbonyl, reducing it cleanly to the hydroxymethyl group while leaving the nitro group intact.
Analytical Validation
To ensure the synthesized (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol meets the rigorous standards required for downstream biological assays, the following self-validating analytical checks must be performed:
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¹H NMR (DMSO-d6): The disappearance of the ethyl ester quartet/triplet signals and the appearance of a singlet integrating to 2H around δ 4.8 ppm (the -CH₂- group) and a broad singlet around δ 5.5 ppm (the -OH proton) confirms successful reduction. The highly deshielded proton at the 5-position (adjacent to the nitro group and bridgehead nitrogen) will appear as a distinct doublet around δ 9.2 - 9.5 ppm[4].
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LC-MS (ESI+): The exact mass must show the characteristic bromine isotopic pattern (1:1 ratio of M and M+2 peaks) at m/z 272.0 and 274.0 [M+H]⁺.
Future Perspectives in Drug Development
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol is not just an endpoint; it is a highly versatile synthetic hub. The 2-hydroxymethyl group can be converted into a mesylate or chloride, allowing for the subsequent introduction of various nucleophiles (e.g., amines, thiols) to build extensive Structure-Activity Relationship (SAR) libraries[4]. Furthermore, the 6-bromo position can undergo Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to append aryl or heteroaryl groups, fine-tuning the molecule's pharmacokinetic profile and expanding its spectrum of activity against multidrug-resistant pathogens.
References
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Fersing, C., et al. "Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity". ACS Medicinal Chemistry Letters, 2018. Available at:[Link]
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Fersing, C., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore". Pharmaceuticals (Basel), 2022. Available at:[Link]
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Paoli-Lombardo, R., et al. "6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine". Molbank, 2023. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (6-BROMO-3-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHANOL | 1086376-77-3 [m.chemicalbook.com]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
